molecular formula C8H18N2 B1601937 2-Tert-butylpiperazine CAS No. 292063-44-6

2-Tert-butylpiperazine

Cat. No.: B1601937
CAS No.: 292063-44-6
M. Wt: 142.24 g/mol
InChI Key: ZXJUSCSGOOZJMN-UHFFFAOYSA-N
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Description

2-Tert-butylpiperazine is a chemical compound with the molecular formula C8H18N2 It is a derivative of piperazine, characterized by the presence of a tert-butyl group attached to the second carbon of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems. Solid-phase synthesis, such as the Merrifield solid-phase method, can be employed to produce the compound in high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperazines.

Scientific Research Applications

2-Tert-butylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, thereby affecting its pharmacological properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and designing novel pharmaceuticals.

Properties

IUPAC Name

2-tert-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2,3)7-6-9-4-5-10-7/h7,9-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJUSCSGOOZJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579074
Record name 2-tert-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292063-44-6
Record name 2-tert-Butylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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